2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Description
2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H16N6O3 and its molecular weight is 400.398. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and receptors, playing a critical role in cell survival, growth, differentiation, and tumor formation .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the function of their targets, leading to changes in cell behavior .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to changes in cell behavior and potentially contributing to their therapeutic effects .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, potentially contributing to their therapeutic effects .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Structural Overview
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H18N4O3
- Molecular Weight : 366.39 g/mol
- IUPAC Name : this compound
This compound features a triazolo-pyridazine core , which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. The incorporation of the oxadiazole moiety into the structure enhances its interaction with biological targets involved in cancer progression.
- Mechanism of Action :
-
Case Studies :
- In vitro studies have shown that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines including breast and lung cancer cells. For instance, a study noted that certain 1,3,4-oxadiazole derivatives demonstrated IC50 values in the low micromolar range against these cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. The oxadiazole ring is known for its efficacy against bacterial and fungal strains.
- Research Findings :
Other Biological Activities
The compound may also exhibit other pharmacological effects:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines .
- Antioxidant Properties : The presence of the methoxy group may contribute to antioxidant activity by scavenging free radicals .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3/c1-29-16-9-7-15(8-10-16)20-22-19(30-25-20)13-26-21(28)27-18(24-26)12-11-17(23-27)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVKZSKTZCFWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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